Venadaparib Hydrochloride: A Deep Dive into its Mechanism of Action
Venadaparib Hydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Venadaparib (also known as IDX-1197 or NOV140101) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3] Its mechanism of action centers on the concept of synthetic lethality, a phenomenon where the simultaneous loss of two distinct gene functions leads to cell death, while the loss of either one alone is viable.[4][5] In the context of oncology, Venadaparib exploits the vulnerabilities of cancer cells with pre-existing defects in DNA repair pathways, particularly those with mutations in the BRCA1 or BRCA2 genes.[6][7] This technical guide provides a comprehensive overview of the core mechanism of action of Venadaparib hydrochloride, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.
Core Mechanism of Action: PARP Inhibition and Synthetic Lethality
The primary molecular target of Venadaparib is the PARP family of enzymes, which play a crucial role in the DNA damage response (DDR).[1][6] Specifically, PARP-1 and PARP-2 are activated by single-strand breaks (SSBs) in DNA.[6] Upon activation, PARP enzymes synthesize long chains of poly(ADP-ribose) (PAR) onto themselves and other acceptor proteins at the site of damage. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the efficient repair of SSBs.[5][8]
Venadaparib competitively inhibits the catalytic activity of PARP-1 and PARP-2, preventing the synthesis of PAR and thereby hindering the recruitment of the DNA repair machinery.[3][9] This inhibition leads to the accumulation of unrepaired SSBs. During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).[3][6]
In normal, healthy cells, these DSBs can be effectively repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[6] However, in cancer cells with mutations in BRCA1, BRCA2, or other genes involved in the HR pathway, these DSBs cannot be accurately repaired.[6][7] The accumulation of unrepaired DSBs triggers genomic instability and ultimately leads to apoptosis (programmed cell death).[6] This selective killing of HR-deficient cancer cells while sparing normal cells is the essence of the synthetic lethality induced by Venadaparib.
A key feature of Venadaparib is its strong PARP trapping activity.[10][11] This means that in addition to inhibiting the catalytic activity of PARP, Venadaparib also "traps" the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is itself a cytotoxic lesion that further obstructs DNA replication and repair, contributing significantly to the drug's anti-tumor efficacy.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and selectivity of Venadaparib.
Table 1: In Vitro Enzyme Inhibition
| Enzyme | Venadaparib IC50 (nmol/L) | Olaparib IC50 (nmol/L) |
| PARP-1 | 1.4[2][3] | - |
| PARP-2 | 1.0[2][3] | - |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity
| Assay | Cell Line | Venadaparib EC50 (nmol/L) | Olaparib EC50 (nmol/L) | Talazoparib EC50 (nmol/L) | Rucaparib EC50 (nmol/L) | Niraparib EC50 (nmol/L) | Veliparib EC50 (nmol/L) |
| PAR Formation Inhibition | HeLa (DNA damage-induced) | 0.5[1][2] | 0.7[1] | 0.7[1] | 1.9[1] | 5.6[1] | 4.5[1] |
EC50: The half maximal effective concentration, a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Table 3: Growth Inhibitory Effect in BRCA-Mutated Cancer Cell Lines (Colony Formation Assay)
| Cell Line | Genetic Alteration | Venadaparib IC50 (nmol/L) | Olaparib IC50 (nmol/L) |
| MDA-MB-436 | BRCA1 mutation | ≤5[12] | - |
| Capan-1 | BRCA2 mutation | 50[12] | - |
Experimental Protocols
Enzymatic Assay against Recombinant PARP Enzymes
This protocol is designed to determine the in vitro inhibitory activity of Venadaparib against various PARP enzymes.
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Enzymes and Reagents : Recombinant human PARP enzymes (PARP-1, PARP-2, etc.) are used.[6] The assay is performed by BPS Bioscience.[6]
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Compound Preparation : Venadaparib is serially diluted to concentrations ranging from 0.000005 to 10 μmol/L.[6]
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Assay Procedure : The enzymatic reactions are initiated by adding the substrate and the respective PARP enzyme to wells of a microplate containing the various concentrations of Venadaparib.
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Detection : Luminescent output, proportional to PARP activity, is measured using a microplate reader.[6]
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Data Analysis : The IC50 values are calculated by plotting the percent inhibition against the logarithm of the Venadaparib concentration and fitting the data to a sigmoidal dose-response curve.[6]
Cellular PAR Formation Assay
This assay measures the ability of Venadaparib to inhibit PAR synthesis within cells after the induction of DNA damage.
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Cell Line : HeLa cells are commonly used for this assay.[1]
-
Induction of DNA Damage : DNA damage is induced in the HeLa cells.
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Compound Treatment : Cells are treated with varying concentrations of Venadaparib.
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PAR Detection : The levels of poly(ADP-ribose) are quantified using an appropriate method, such as an ELISA-based assay or immunofluorescence.
-
Data Analysis : The EC50 value is determined by plotting the inhibition of PAR formation against the drug concentration.[1]
Colony Formation Assay
This assay assesses the long-term cytotoxic effect of Venadaparib on cancer cell lines with and without BRCA mutations.
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Cell Lines : A panel of cancer cell lines with well-characterized genetic backgrounds (e.g., with or without BRCA1/2 mutations) is used.[1]
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Cell Seeding : A low density of cells is seeded into culture plates.
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Compound Treatment : The cells are treated with a range of concentrations of Venadaparib (e.g., 0.03 to 50,000 nmol/L).[1] The final concentration of the DMSO solvent should be less than 1%.[1]
-
Incubation : The plates are incubated at 37°C in a 5% CO2 incubator for a period of 11 to 30 days, allowing for colony formation.[1]
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Staining and Counting : Colonies are stained with crystal violet, and the number of colonies is counted.[1]
-
Data Analysis : The IC50 for growth inhibition is calculated based on the reduction in colony formation at different drug concentrations.[1]
Signaling Pathways and Logical Relationships
Venadaparib's Mechanism of Action in HR-Deficient Cancer Cells
Caption: Venadaparib's synthetic lethality in HR-deficient cells.
Experimental Workflow for In Vivo Xenograft Studies
Caption: Workflow for assessing Venadaparib's in vivo efficacy.
Conclusion
Venadaparib hydrochloride is a promising next-generation PARP inhibitor with a well-defined mechanism of action rooted in the principle of synthetic lethality.[1][13] Its high potency against PARP-1 and PARP-2, coupled with strong PARP trapping activity, leads to the selective killing of cancer cells with deficiencies in the homologous recombination DNA repair pathway.[10][11] The preclinical data, including enzymatic and cellular assays, as well as in vivo xenograft models, consistently demonstrate its superior anti-cancer effects and favorable safety profile compared to other PARP inhibitors.[1][13] These findings have paved the way for ongoing clinical investigations to evaluate the full therapeutic potential of Venadaparib in various solid tumors.[10][13][14]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacr.org [aacr.org]
- 5. youtube.com [youtube.com]
- 6. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug Driven Synthetic Lethality: bypassing tumor cell genetics with a combination of Dbait and PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idience.com [idience.com]
- 10. First-In-Human Dose Finding Study of Venadaparib (IDX-1197), a Potent and Selective PARP Inhibitor, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Venadaparib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel drug venadaparib shows potential as new PARP inhibitor < Hospital < Article - KBR [koreabiomed.com]
